molecular formula C12H7NOS B1606229 3H-Phenothiazin-3-one CAS No. 581-30-6

3H-Phenothiazin-3-one

Cat. No.: B1606229
CAS No.: 581-30-6
M. Wt: 213.26 g/mol
InChI Key: YKGCCFHSXQHWIG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3H-Phenothiazin-3-one, also known as 3-Phenothiazone, primarily targets sulfides . It acts as a photocatalyst for the photochemical oxidation of sulfides to sulfoxides . The compound is part of the phenothiazines family, which are known therapeutic agents for treating allergic conditions, asthma, cardiovascular disorders, and inhibitors of mammalian leukotrine biosynthesis .

Mode of Action

The compound interacts with its targets (sulfides) through a photochemical oxidation process . When excited by light, this compound generates reactive oxygen species (ROS), most commonly singlet oxygen (1O2) or a superoxide anion (O2. * ), which then reacts with the starting sulfide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of sulfides to sulfoxides . This transformation is significant in organic chemistry as the sulfoxide moiety plays a prominent role in many active substances and is commonly found in pharmaceuticals .

Pharmacokinetics

It’s known that the compound has high stability and chemical inertness .

Result of Action

The result of this compound’s action is the oxidation of both alkyl-aryl and alkyl-alkyl sulfides to sulfoxides . This method is also applicable in the synthesis of known pharmaceutically active compounds like Modafinil and Sulforaphane .

Action Environment

The action of this compound is influenced by environmental factors such as light and oxygen. The compound requires a blue LED lamp as the irradiation source and molecular oxygen as the sole oxidant for its photocatalytic activity .

Biochemical Analysis

Biochemical Properties

3H-Phenothiazin-3-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it acts as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides . This interaction involves the use of molecular oxygen as the sole oxidant and a blue LED lamp as the irradiation source. The compound’s ability to facilitate such reactions highlights its potential in green chemistry and sustainable synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a photocatalyst in the oxidation of sulfides to sulfoxides can impact cellular redox states and metabolic pathways . Additionally, the compound’s antiviral, antibacterial, and anticancer properties suggest that it can alter cellular processes to inhibit the growth and proliferation of pathogens and cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a photocatalyst, it facilitates the oxidation of sulfides to sulfoxides by generating reactive oxygen species (ROS) under blue LED irradiation . These ROS can interact with cellular components, leading to oxidative stress and subsequent cellular responses. The compound’s ability to modulate enzyme activity and gene expression further underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its photocatalytic activity over extended periods, making it a reliable agent for sustained biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antiviral and anticancer activities . At higher doses, it may induce toxic or adverse effects. The threshold effects observed in these studies highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role as a photocatalyst in the oxidation of sulfides to sulfoxides suggests that it can influence metabolic flux and metabolite levels . The compound’s interactions with enzymes involved in leukotriene biosynthesis and other metabolic processes further emphasize its significance in biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-phenothiazin-3-one derivatives involves multiple steps. One common method starts with hydroquinone, which is oxidized to 2,5-dihydroxy-1,4-benzoquinone using hydrogen peroxide in an alkaline solution. The hydroxyl groups are then protected by reacting with methanol under acidic conditions to form 2,5-dimethoxy-1,4-benzoquinone. This intermediate is then brominated to yield 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone. Finally, this compound is refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce this compound derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3H-Phenothiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound of 3H-phenothiazin-3-one, known for its antipsychotic and antiemetic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.

Uniqueness

This compound is unique due to its dual role as a photocatalyst and a therapeutic agent. Its ability to facilitate green chemistry reactions under mild conditions sets it apart from other phenothiazine derivatives .

Properties

IUPAC Name

phenothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCCFHSXQHWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073912
Record name 3H-Phenothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-30-6
Record name Phenothiazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenothiazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Phenothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOTHIAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YML4NNP1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirring suspension of 1.72 kg (16 mol) of p-benzoquinone in 13 liters MeOH at room temperature was added slowly a solution of 1.0 kg (8 mol) of 2-aminothiophenol in 600 ml MeOH over a period of 1 hour. The resulting red mixture was stirred at room temperature for another 2 hours and then the product 3H-phenothiazin-3-one was filtered off. This 3H-phenothiazin-3-one was washed thoroughly with methanol and dried to give 1.07 kg of 3H-phenothiazin-3-one (61.49% yield), m.p. 157°-159° C.
Quantity
1.72 kg
Type
reactant
Reaction Step One
Name
Quantity
13 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
61.49%

Synthesis routes and methods II

Procedure details

To a stirring solution of 1.1 kg of ceric ammonium nitrate in 12.5 liters of H2O and 1.25 liters of HOAc at 10° C. was added dropwise a solution of 100 g of phenothiazine in 500 ml acetone over a period of 20 minutes. The resulting mixture was stirred for another 20 minutes and the product 3H-phenothiazin-3-one was then filtered off. The filtered 3H-phenothiazin-3-one was washed with water thoroughly and dried to give 92 g of crude 3H-phenothiazin-3-one. The crude 3H-phenothiazin-3-one was extracted with minimum volume of CH2Cl2. Upon dilution of the CH2Cl2 solution with 10 times the volume of cyclohexane, a precipitate was formed which was filtered and dried to afford 35 g of 3H-phenothiazin-3-one.
[Compound]
Name
ceric ammonium nitrate
Quantity
1.1 kg
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 L
Type
reactant
Reaction Step One
Name
Quantity
1.25 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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